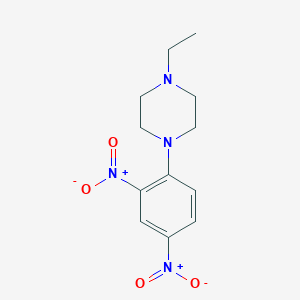![molecular formula C56H35OP B3156256 Phosphine oxide, phenylbis(9,9'-spirobi[9H-fluoren]-2-yl)- CAS No. 824426-27-9](/img/structure/B3156256.png)
Phosphine oxide, phenylbis(9,9'-spirobi[9H-fluoren]-2-yl)-
Descripción general
Descripción
Phosphine oxide, phenylbis(9,9’-spirobi[9H-fluoren]-2-yl)- is a complex organic compound. Phosphine oxides are phosphorus compounds with the formula OPX3. When X = alkyl or aryl, these are organophosphine oxides . A series of chiral 9,9’-spirobi[fluorene] (SBF) derivatives with diphenylamino donor and cyano acceptor units were designed as a new family of circularly polarized luminescent materials .
Synthesis Analysis
Phosphine oxides are usually prepared by oxidation of tertiary phosphines . The synthesis of similar compounds has been reported, where the SBF derivatives were successfully synthesized from 7,7’-dibromo-9,9’-spirobi[fluorene]-2,2’-diol . A range of synthesis methods for phosphine oxides have been reported, including reactions with alkyl halides or aryl halides in the presence of a Pd catalyst .Molecular Structure Analysis
Phosphine oxides are tetrahedral compounds. The P-O bond is short and polar. According to molecular orbital theory, the short P–O bond is attributed to the donation of the lone pair electrons from oxygen p-orbitals to the antibonding phosphorus-carbon bonds .Chemical Reactions Analysis
Phosphine oxides often undergo further oxidation, which enriches their chemistry . A range of chemical reactions involving phosphine oxides have been reported, including reactions with diaryliodonium salts, dichloroheterocycles, and secondary phosphine oxides .Physical And Chemical Properties Analysis
Phosphine oxides possess unique photophysical properties . They are usually soluble in acetone, acetonitrile, toluene, and hexanediol diacrylate . They also exhibit solvent-dependent circularly polarized luminescence owing to their donor–π–acceptor structures .Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
Phosphine oxides, including derivatives similar to phenylbis(9,9'-spirobi[9H-fluoren]-2-yl)-phosphine oxide, play a crucial role in chemical synthesis and catalysis. They serve as ligands in transition-metal complexes, facilitating a range of catalytic reactions. For example, the Hirao reaction, which involves P-C coupling, is significantly enhanced by phosphine ligands, offering a green synthesis approach for the preparation of aryl phosphonates and related compounds (Henyecz & Keglevich, 2019). Such phosphine oxides are instrumental in developing new catalytic methods for organic synthesis, impacting the pharmaceutical and materials industries.
Materials Science and Engineering
In materials science, phosphine oxides like phenylbis(9,9'-spirobi[9H-fluoren]-2-yl)-phosphine oxide contribute to the development of advanced materials. They are integral to creating organic light-emitting diodes (OLEDs) and other photonic devices due to their luminescent properties and ability to form complexes with metals that emit light. These complexes find applications in display technologies and lighting systems, indicating the compound's relevance in developing new electronic and optoelectronic devices (Chi & Chou, 2010).
Biomedical Applications
The biomedical sector also benefits from the research on phosphine oxides and their derivatives. They are explored for their bioactive properties, including as bioorthogonal reagents for tagging biomolecules in live cells without interfering with native biochemical processes. This capability is pivotal for developing diagnostic tools and therapeutic agents, highlighting the compound's potential impact on medical imaging, drug delivery, and targeted therapy (Heiss, Dorn, & Prescher, 2021).
Mecanismo De Acción
Target of Action
The primary targets of the compound are organic light-emitting diodes (OLEDs), specifically thermally activated delayed fluorescence (TADF) white OLEDs . The compound acts as a host material in these devices, facilitating efficient exciton formation and allocation .
Mode of Action
The compound interacts with its targets by introducing one or two diphenylphosphine oxide groups at the 2 and 7 positions of the acridine ring . This results in an asymmetric spiro core, which leads to stronger steric and inductive effects . These effects optimize energy transfer, suppress quenching, and improve carrier flux balance .
Biochemical Pathways
The compound affects the energy transfer pathways in OLEDs. It optimizes these pathways by introducing molecular asymmetry, which leads to stronger steric and inductive effects . This results in improved energy transfer, reduced quenching, and balanced carrier flux .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in this context, it can refer to the compound’s properties and their impact on its bioavailability in OLEDs. The compound’s high triplet energy level and rigid configuration suppress excited-state relaxation and maintain a stable and uniform amorphous phase in its films before and after doping TADF dyes .
Result of Action
The compound’s action results in highly efficient OLEDs. Specifically, it enables single-emissive-layer dually doped TADF WOLEDs to achieve top-rank efficiencies of up to 64.0 cd A −1 for current efficiency, 69.3 lm W −1 for power efficiency, and 22.9% for external quantum efficiency . These efficiencies are approximately 10 times those of analogues hosted by 2PSXASPO .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as the type of lamp used. For instance, the compound has been shown to achieve a balance between electrical performance improvement and collisional quenching suppression under both mercury and 395nm LED UV lamps . Additionally, the compound’s performance can be enhanced by introducing a bulky diphenylphosphine oxide (DPPO) group at the 4 position of each xanthene ring in a symmetrical and orthogonal spirobi [xanthene] (SX) skeleton .
Propiedades
IUPAC Name |
2-[phenyl(9,9'-spirobi[fluorene]-2-yl)phosphoryl]-9,9'-spirobi[fluorene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H35OP/c57-58(36-16-2-1-3-17-36,37-30-32-45-43-22-8-14-28-51(43)55(53(45)34-37)47-24-10-4-18-39(47)40-19-5-11-25-48(40)55)38-31-33-46-44-23-9-15-29-52(44)56(54(46)35-38)49-26-12-6-20-41(49)42-21-7-13-27-50(42)56/h1-35H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOGQGFSEBBQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC3=C(C=C2)C4=CC=CC=C4C35C6=CC=CC=C6C7=CC=CC=C57)C8=CC9=C(C=C8)C1=CC=CC=C1C91C2=CC=CC=C2C2=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H35OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731181 | |
| Record name | Oxo(phenyl)di(9,9'-spirobi[fluoren]-2-yl)-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
754.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
824426-27-9 | |
| Record name | Oxo(phenyl)di(9,9'-spirobi[fluoren]-2-yl)-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid](/img/structure/B3156175.png)
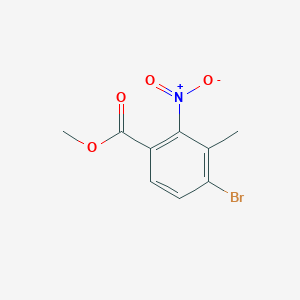
![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane;dichloromethane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene](/img/structure/B3156184.png)
![Dichloro[(S)-(-)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II), min. 95%](/img/structure/B3156185.png)
![6-Bromo-7-(3-((tert-butyldimethylsilyl)oxy)propyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3156187.png)



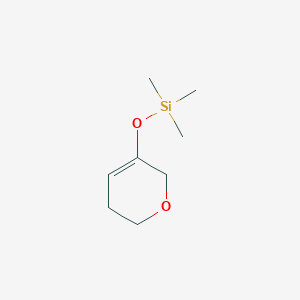
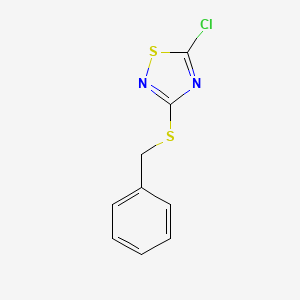
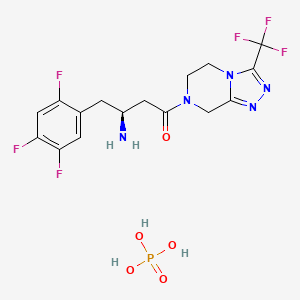
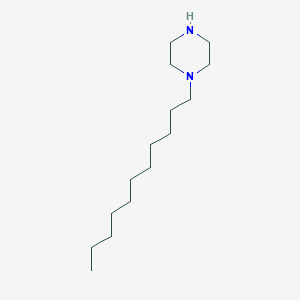
![Thieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B3156248.png)
